molecular formula C11H16N2O2 B13540932 4-Methyl-N-(2-methylpropyl)-2-nitroaniline CAS No. 649763-41-7

4-Methyl-N-(2-methylpropyl)-2-nitroaniline

Cat. No.: B13540932
CAS No.: 649763-41-7
M. Wt: 208.26 g/mol
InChI Key: KEOPOSKPIZJILG-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methylpropyl)-2-nitroaniline is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649763-41-7

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-methyl-N-(2-methylpropyl)-2-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-8(2)7-12-10-5-4-9(3)6-11(10)13(14)15/h4-6,8,12H,7H2,1-3H3

InChI Key

KEOPOSKPIZJILG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(C)C)[N+](=O)[O-]

Origin of Product

United States

Contextualization Within Organic Synthesis and Intermediate Chemistry

In the realm of organic synthesis, substituted anilines are fundamental building blocks. The subject compound, 4-Methyl-N-(2-methylpropyl)-2-nitroaniline, is a derivative of 4-Methyl-2-nitroaniline (B134579), also known as 2-Nitro-p-toluidine. This parent compound is a significant intermediate, particularly in the manufacturing of azo dyes and organic pigments. chemicalbook.compatsnap.com The introduction of an N-(2-methylpropyl) group, commonly known as an isobutyl group, onto the amine function is a classic synthetic modification (N-alkylation) used to alter the physicochemical properties of the parent molecule. Such alterations can influence solubility, reactivity, and intermolecular interactions, thereby tailoring the compound for specific applications.

The synthesis of 4-Methyl-2-nitroaniline itself is well-established and typically begins with p-toluidine (B81030) or its derivatives. guidechem.com Common synthetic strategies involve the protection of the amino group, followed by nitration and subsequent deprotection. One prevalent method uses p-toluidine, which is first acylated with an agent like p-toluenesulfonyl chloride. This protected intermediate is then nitrated using concentrated nitric acid. The final step involves hydrolysis with sulfuric acid to remove the protecting group and yield the desired 4-Methyl-2-nitroaniline. guidechem.com Another route starts with N-acetyl-p-toluidine, which is nitrated with a mixed acid and then hydrolyzed. chemicalbook.com

From this crucial intermediate, the synthesis of this compound would logically proceed via an N-alkylation reaction. This would involve reacting 4-Methyl-2-nitroaniline with a 2-methylpropyl-containing electrophile, such as isobutyl bromide or isobutyl iodide, in the presence of a base to neutralize the acidic proton of the amine and facilitate the nucleophilic substitution. This proposed pathway highlights the modularity of organic synthesis, where a core structure is first assembled and then functionalized to achieve a target molecule with specific properties.

Interactive Table 1: Proposed Synthesis of this compound

StepReactantReagent(s)ProductReaction Type
1p-ToluidineAcetic Anhydride (B1165640)N-acetyl-p-toluidineAcylation (Protection)
2N-acetyl-p-toluidineHNO₃ / H₂SO₄N-acetyl-4-methyl-2-nitroanilineNitration
3N-acetyl-4-methyl-2-nitroanilineAcid/Base4-Methyl-2-nitroanilineHydrolysis (Deprotection)
44-Methyl-2-nitroanilineIsobutyl bromide, Base (e.g., K₂CO₃)This compoundN-Alkylation

Current Research Frontiers and Unaddressed Challenges Pertaining to 4 Methyl N 2 Methylpropyl 2 Nitroaniline

Classical Synthetic Pathways

Traditional routes to this compound typically involve sequential reactions that build the molecule step-by-step, primarily through nitration, alkylation, reductive amination, or nucleophilic substitution.

Nitration and Alkylation Sequences

A common and logical pathway to the target molecule involves the synthesis of the intermediate 4-methyl-2-nitroaniline, followed by the introduction of the N-(2-methylpropyl) group, also known as the isobutyl group.

The synthesis of the 4-methyl-2-nitroaniline intermediate often begins with p-toluidine (B81030) (4-methylaniline). Direct nitration of p-toluidine is challenging as the amino group is susceptible to oxidation and the reaction can be difficult to control. Therefore, a protection-nitration-deprotection strategy is frequently employed. The amino group is first protected by acylation, for instance, by reacting p-toluidine with acetic anhydride (B1165640) to form p-methyl acetanilide (B955) or with p-toluenesulfonyl chloride. guidechem.com This acetamido group directs the incoming nitro group primarily to the ortho position due to steric hindrance at the methyl-substituted side and the electronic nature of the directing group. magritek.com The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. guidechem.commagritek.com Following the nitration, the protecting group is removed by hydrolysis, usually under acidic or basic conditions, to yield 4-methyl-2-nitroaniline. guidechem.com

The final step is the N-alkylation of 4-methyl-2-nitroaniline. This is achieved by reacting it with a suitable 2-methylpropyl (isobutyl) electrophile, such as isobutyl bromide or isobutyl iodide. The reaction is generally carried out in the presence of a base, like potassium carbonate or sodium hydride, to deprotonate the aniline (B41778) nitrogen, thereby increasing its nucleophilicity. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) is typically used to facilitate the reaction.

Table 1: Representative Conditions for Nitration and Alkylation Sequence

StepReactantsReagents & ConditionsProductTypical Yield
Protection p-Toluidine, Acetic AnhydrideGlacial Acetic Acid, Refluxp-Methyl AcetanilideHigh
Nitration p-Methyl AcetanilideConc. H₂SO₄, Conc. HNO₃, 0-30°C4-Methyl-2-nitroacetanilideMajor product
Deprotection 4-Methyl-2-nitroacetanilideAqueous H₂SO₄ or NaOH, Heat4-Methyl-2-nitroaniline~80 kg from 110 kg starting material guidechem.com
Alkylation 4-Methyl-2-nitroaniline, Isobutyl BromideK₂CO₃, DMF, HeatThis compound-

Reductive Amination Approaches

Reductive amination, also known as reductive alkylation, offers a more direct route to forming the N-isobutyl bond. researchgate.net This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. jocpr.com

In this context, 4-methyl-2-nitroaniline is reacted with isobutyraldehyde (B47883) (2-methylpropanal). The reaction is performed in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with the choice influencing reaction conditions and selectivity. organic-chemistry.org Common laboratory-scale reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction is typically carried out in a solvent like methanol, ethanol, or dichloromethane (B109758). organic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentTypical SubstratesCommon SolventsNotes
Sodium Borohydride (NaBH₄) Aldehydes, KetonesMethanol, EthanolOften requires pH control; can reduce the carbonyl starting material. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN) Aldehydes, KetonesMethanol, AcetonitrileMilder than NaBH₄; effective at neutral or slightly acidic pH.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aldehydes, KetonesDichloromethane (DCE), Tetrahydrofuran (THF)Mild and selective; does not require acidic conditions. organic-chemistry.org

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly if a suitably substituted aromatic precursor is available. The SNAr mechanism requires an aromatic ring activated by at least one strong electron-withdrawing group (such as a nitro group) and a good leaving group (typically a halide). nih.govmdpi.com

For the synthesis of this compound, a potential starting material would be a compound like 1-chloro-4-methyl-2-nitrobenzene or 1-fluoro-4-methyl-2-nitrobenzene. In this scenario, the nitro group at the 2-position strongly activates the chlorine or fluorine atom at the 1-position for nucleophilic attack. The reaction would involve treating the halo-aromatic compound with isobutylamine (B53898), which acts as the nucleophile. The reaction is often conducted in a polar aprotic solvent like DMSO or DMF, and may require heat to proceed at a reasonable rate. The isobutylamine displaces the halide leaving group to form the final product directly. nih.gov

Modern and Sustainable Synthetic Strategies

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These modern strategies often rely on catalysis and the principles of green chemistry to improve upon classical routes.

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity under milder conditions.

Catalytic Nitration: The synthesis of the 4-methyl-2-nitroaniline intermediate can be achieved using catalytic methods. For example, after protecting 4-methylaniline with ethyl chloroformate, the subsequent nitration can be catalyzed by a copper salt or palladium acetate (B1210297), using tert-butyl nitrite (B80452) as the nitrating agent. chemicalbook.compatsnap.com These methods can offer higher yields and cleaner reaction profiles compared to traditional mixed-acid nitration. patsnap.com

Catalytic Reductive Amination: While classical reductive amination uses stoichiometric reducing agents, modern approaches often employ catalytic hydrogenation. This can involve transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst (e.g., nickel, iridium, ruthenium), or direct hydrogenation using molecular hydrogen (H₂) over a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. jocpr.comorganic-chemistry.org These catalytic methods are highly atom-economical.

Catalytic N-Alkylation: A significant advancement in N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net This strategy allows for the use of alcohols, such as isobutanol, as alkylating agents instead of alkyl halides. A transition metal catalyst (often based on iridium or ruthenium) temporarily oxidizes the alcohol to the corresponding aldehyde (isobutyraldehyde). This aldehyde then undergoes a condensation reaction with the amine (4-methyl-2-nitroaniline) to form an imine. The catalyst, which had stored the hydrogen from the initial oxidation, then reduces the imine to the final N-alkylated product. This process is highly efficient and produces only water as a byproduct, avoiding the halide salt waste generated in traditional alkylations. researchgate.net

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it These principles can be applied to optimize the synthesis of this compound.

Atom Economy: Catalytic methods like borrowing hydrogen N-alkylation and catalytic reductive amination maximize atom economy by incorporating most of the atoms from the reactants into the final product, with water being the only significant byproduct in the former. researchgate.net

Use of Safer Solvents: Efforts can be made to replace hazardous solvents. For instance, in reductive amination or N-alkylation, moving away from chlorinated solvents like dichloromethane to greener alternatives such as 2-methyl-THF or even performing reactions under solvent-free conditions can significantly reduce environmental impact. researchgate.net

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of transition metals or organocatalysts is inherently greener than using stoichiometric amounts of reagents like reducing agents (e.g., NaBH₄) or bases in classical alkylations. jocpr.comunibo.it

Waste Reduction: By avoiding protecting groups and using high-yield catalytic reactions, the number of synthetic steps can be reduced, which in turn minimizes waste generation. The borrowing hydrogen strategy is a prime example of waste reduction as it avoids the formation of inorganic salt byproducts. researchgate.net

Table 3: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantagesGreen Chemistry Aspect
Nitration/Alkylation Well-established, reliableMulti-step, uses harsh acids, produces salt wasteLow atom economy, use of hazardous reagents
Reductive Amination Often one-pot, convergentStoichiometric reducing agents can be wastefulModerate; can be improved with catalytic reduction
SNAr Direct, potentially high yieldRequires specific halogenated starting materialModerate; depends on the synthesis of the precursor
Catalytic "Borrowing Hydrogen" High atom economy, water as byproduct, uses alcoholsRequires specific (often expensive) metal catalystsExcellent; avoids waste and hazardous alkylating agents

Flow Chemistry Applications for Continuous Production

The synthesis of this compound can be adapted to continuous flow chemistry to enhance safety, efficiency, and scalability. This approach is particularly advantageous for nitration reactions, which are often highly exothermic and can pose safety risks in large-scale batch processes. In a continuous flow setup, reactants are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

A potential flow synthesis process for this compound would involve the continuous introduction of 4-methyl-N-(2-methylpropyl)aniline and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) into a microreactor. The small dimensions of the microreactor provide a high surface-area-to-volume ratio, facilitating rapid heat dissipation and maintaining excellent temperature control. This minimizes the risk of thermal runaways and the formation of undesirable byproducts. The product stream can then be subjected to in-line purification, such as liquid-liquid extraction or continuous crystallization, to isolate the desired product. The use of flow chemistry can lead to higher yields, improved product quality, and a safer, more sustainable manufacturing process.

Mechanistic Investigations of Key Synthetic Steps

Detailed Reaction Mechanisms of Alkylation Reactions

The synthesis of the precursor, 4-methyl-N-(2-methylpropyl)aniline, is typically achieved through the N-alkylation of p-toluidine with an isobutyl halide, such as 1-bromo-2-methylpropane. This transformation proceeds via a nucleophilic substitution reaction where the nitrogen atom of the p-toluidine acts as a nucleophile, attacking the electrophilic carbon of the isobutyl halide. The reaction mechanism can be influenced by the specific conditions, but it generally follows an SN2 pathway. In this concerted mechanism, the nucleophilic attack and the departure of the leaving group (halide ion) occur simultaneously.

Recent advancements in N-alkylation methodologies include the use of copper-catalyzed photoredox reactions, which can facilitate the coupling of N-nucleophiles with a wide range of alkyl bromides under mild conditions. princeton.edu This approach involves the generation of an alkyl radical, which then couples with the amine.

Nitration Selectivity and Regiochemistry Studies

The nitration of 4-methyl-N-(2-methylpropyl)aniline is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is primarily governed by the electronic and steric effects of the substituents on the aromatic ring: the methyl group (-CH₃) and the N-(2-methylpropyl)amino group (-NH-iBu). Both are activating, ortho-, para-directing groups. However, the N-alkylamino group is a significantly stronger activating group than the methyl group.

Given that the para position is occupied by the methyl group, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the amino group. Steric hindrance from the bulky N-(2-methylpropyl) group favors the substitution at the less hindered ortho position (C2), leading to the formation of this compound as the major product. Studies on the nitration of N-alkyl anilines have shown that the reaction conditions can be optimized to achieve high regioselectivity for the ortho-nitrated product. acs.orgresearchgate.net For instance, using tert-butyl nitrite can provide synthetically useful N-nitroso N-alkyl nitroanilines which can then be converted to the desired N-alkyl nitroanilines. acs.org

Kinetic Analysis of Rate-Determining Steps

The kinetics of the N-alkylation of p-toluidine generally follow a second-order rate law, characteristic of an SN2 reaction, where the rate is dependent on the concentrations of both the amine and the alkyl halide.

Rate = k[4-methyl-N-(2-methylpropyl)aniline][NO₂⁺]

Kinetic studies of aromatic nitration have been extensively performed to understand the influence of substituents on the reaction rate and to elucidate the reaction mechanism. rsc.orgresearchgate.net

Purification and Isolation Techniques in Synthetic Procedures

Advanced Chromatographic Separation Methodologies

The purification of this compound from potential side products, such as other nitro isomers, requires efficient separation techniques. Advanced chromatographic methods are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of nitroaniline isomers. scribd.comresearchgate.net A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric or formic acid. sielc.comsielc.com The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase.

Radial chromatography has also been shown to be an effective and relatively fast method for the separation of nitroaniline isomers. acs.org This technique utilizes a circular silica (B1680970) plate, and the components are separated into distinct bands as the mobile phase moves through the rotating plate.

The following table summarizes typical parameters for the chromatographic separation of nitroaniline isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Radial Chromatography
Stationary Phase Reversed-phase C18 or other modified silicaSilica gel
Mobile Phase Acetonitrile/water, often with acid modifierHexane/ethyl acetate mixtures
Detection UV-VisVisual (for colored compounds), followed by TLC analysis of fractions
Key Advantage High resolution and quantitative analysisFast separation and high recovery

Recrystallization and Crystallization Engineering for Purity Enhancement

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, by-products, and other impurities. Therefore, a robust purification strategy is essential to obtain the compound at the desired purity level. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system. The effectiveness of this technique is contingent upon the careful selection of a solvent in which the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but should dissolve it completely at the solvent's boiling point. Furthermore, the impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).

Given the N-alkylated nitroaniline structure of this compound, a range of solvents with varying polarities should be screened. Common choices for similar compounds include alcohols (methanol, ethanol), esters (ethyl acetate), and non-polar solvents (hexanes, heptane), as well as solvent mixtures. For instance, related compounds such as N-benzyl-2-methyl-4-nitroaniline have been successfully recrystallized from aqueous methanol. A systematic screening is typically performed on a small scale to identify the optimal solvent or solvent system.

The results of a hypothetical solvent screening for this compound are presented in the table below. This data is illustrative and represents a typical outcome for a compound of this nature.

Table 1: Hypothetical Solvent Screening for Recrystallization

Solvent System Solubility at 25°C (mg/mL) Solubility at Boiling Point (mg/mL) Crystal Quality Purity after 1st Recrystallization (%)
Methanol 15 250 Needles 98.5
Ethanol 12 220 Plates 98.8
Isopropanol 8 180 Prisms 99.2
Ethyl Acetate 25 >300 Oiled Out -
Heptane <1 15 Poor 97.0
Ethanol/Water (4:1) 5 190 Blocks 99.5

Based on such a screening, an ethanol/water mixture appears to be a promising system, offering a significant solubility differential and yielding high-purity crystals. Isopropanol also shows potential as a single-solvent system.

Crystallization Engineering for Enhanced Purity

Beyond solvent selection, the control of crystallization process parameters, often termed crystallization engineering, is crucial for maximizing purity, yield, and achieving desired crystal characteristics (e.g., size, morphology). Key parameters include the cooling rate, agitation, seeding, and the use of anti-solvents.

Cooling Profile: A slow, controlled cooling rate is generally preferred as it allows for the selective incorporation of the target molecules into the growing crystal lattice, effectively excluding impurities. Rapid cooling can lead to the trapping of impurities within the crystals and the formation of smaller, less pure crystals.

Seeding: Introducing a small quantity of pure seed crystals to a supersaturated solution can control the onset of crystallization, prevent excessive supersaturation, and promote the formation of a uniform crystal population. This is particularly useful in preventing oiling out, where the compound separates as a liquid phase instead of a solid.

Anti-solvent Addition: In cases where a single solvent does not provide the ideal solubility profile, an anti-solvent (a solvent in which the compound is poorly soluble) can be slowly added to a solution of the compound in a good solvent. This controlled reduction in solubility can induce crystallization and is a powerful tool for optimizing yield and crystal form.

The influence of these parameters on the final product attributes is significant and requires careful optimization.

Table 2: Influence of Process Parameters on Crystallization Outcome (Hypothetical)

Parameter Setting Crystal Size Yield (%) Purity (%)
Cooling Rate Fast (Crash Cool) Fine 92 98.2
Slow (0.1°C/min) Large 85 99.6
Seeding Unseeded Variable 88 99.3
Seeded (0.5% w/w) Uniform 86 99.7
Agitation High (500 RPM) Small 87 99.5

Through the systematic application of recrystallization and crystallization engineering principles, it is feasible to enhance the purity of synthetically prepared this compound to levels suitable for its intended applications, while also controlling the physical properties of the final crystalline product.

Electrophilic Aromatic Substitution Reactions

The strong activating and ortho, para-directing effects of the amino and methyl groups, despite the deactivating effect of the nitro group, would predispose the aromatic ring to electrophilic attack. The positions ortho and para to the activating groups are potential sites for substitution.

Further Nitration and Halogenation Studies

Further nitration of this compound, typically using a mixture of nitric acid and sulfuric acid, would likely introduce a second nitro group onto the aromatic ring. masterorganicchemistry.com The directing effects of the existing substituents would favor substitution at the positions ortho or para to the activating groups.

Similarly, halogenation with reagents like Br₂ in the presence of a Lewis acid would be expected to follow the same regioselectivity, leading to the introduction of a halogen atom on the activated positions of the aromatic ring.

Sulfonation and Acylation Reactions

Sulfonation, using fuming sulfuric acid, would introduce a sulfonic acid group (-SO₃H) onto the ring. masterorganicchemistry.com The reaction conditions would need to be carefully controlled to avoid potential side reactions.

Friedel-Crafts acylation, which introduces an acyl group (R-C=O), is generally not successful on strongly deactivated rings. wikipedia.orgsigmaaldrich.com However, the presence of the activating amino and methyl groups might allow this reaction to proceed under specific conditions, although the secondary amine could be acylated instead. Friedel-Crafts alkylation is also plausible but often leads to polyalkylation and rearrangements. youtube.comchemguide.co.uk

Nucleophilic Reactions at the Nitro Group

The nitro group is a key site for nucleophilic attack, primarily through reduction reactions.

Reduction Reactions of the Nitro Group to Amino or Azo Derivatives

The most common reaction of aromatic nitro compounds is their reduction to the corresponding primary amine. numberanalytics.com This transformation can be achieved using a variety of reducing agents, such as metal catalysts (e.g., Pd, Pt, Ni) with hydrogen gas, or metals in acidic solution (e.g., Sn, Fe in HCl). The product of this reaction would be N¹-(2-methylpropyl)-4-methylbenzene-1,2-diamine.

Under different conditions, partial reduction can lead to other derivatives. For instance, reduction with specific reagents might yield nitroso or hydroxylamine (B1172632) intermediates. In alkaline media, bimolecular reduction products like azo or azoxy compounds could potentially be formed.

Reactions with Other Nucleophiles

Direct nucleophilic attack on the nitro group itself is not a common reaction pathway. However, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAAr), where a nucleophile replaces a suitable leaving group on the ring. numberanalytics.comnih.govd-nb.info In the absence of a good leaving group, such reactions are generally not feasible.

Reactions Involving the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center and can participate in a range of reactions. It can be acylated by reaction with acyl chlorides or anhydrides to form the corresponding amide. Alkylation of the secondary amine, to form a tertiary amine, is also a possible reaction, though steric hindrance from the isobutyl group might be a factor. msu.edu The basic nature of the amine allows it to form salts with acids.

Acylation and Sulfonylation of the Amine

The secondary amine in this compound is nucleophilic and readily undergoes acylation and sulfonylation reactions.

Acylation involves the reaction with acylating agents like acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. derpharmachemica.com For instance, reacting the title compound with acetyl chloride in a suitable solvent and a base such as potassium carbonate would yield N-acetyl-4-methyl-N-(2-methylpropyl)-2-nitroaniline. This reaction effectively converts the secondary amine into a tertiary amide. A general patent describes the N-acylation of nitroaniline compounds, which can be achieved by reacting them with an acid anhydride or acid chloride in the presence of an alkali metal compound. google.com

Sulfonylation is the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. researchgate.netsemanticscholar.org This reaction forms a sulfonamide, a functional group present in many pharmaceutical compounds. The reaction of this compound with p-toluenesulfonyl chloride would produce N-(4-methyl-2-nitrophenyl)-N-(2-methylpropyl)-4-methylbenzenesulfonamide. The general method for creating sulfonamides involves the sulfonylation of amines with chlorides in the presence of a base. researchgate.net

Reaction TypeReagent ExampleProduct Functional Group
Acylation Acetyl Chloride (CH₃COCl)Tertiary Amide
Sulfonylation p-Toluenesulfonyl Chloride (TsCl)Sulfonamide

Alkylation and Arylation of the Amine

As a secondary amine, this compound can be further functionalized through N-alkylation or N-arylation to form a tertiary amine.

Alkylation can be achieved by reacting the amine with alkyl halides. However, a more modern approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst, which is considered a greener method. nih.gov Further alkylation of the title compound, for example with methyl iodide, would result in the formation of a tertiary amine, N,4-dimethyl-N-(2-methylpropyl)-2-nitroaniline.

Arylation of N-alkylanilines can be accomplished via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. cmu.edu Reacting this compound with an aryl bromide (e.g., bromobenzene) in the presence of a palladium catalyst and a suitable base would yield the corresponding N-aryl derivative, N-(4-methyl-2-nitrophenyl)-N-(2-methylpropyl)aniline. The choice of ligand is crucial for the efficiency of the catalyst system, depending on the electronic properties of the substrates. cmu.edu

Reaction TypeReagent ExampleCatalyst/ConditionsProduct Type
Alkylation Benzyl AlcoholIridium or Ruthenium ComplexTertiary Amine
Arylation Aryl BromidePd(OAc)₂ / Ligand (e.g., Xantphos)Tertiary Amine

Diazotization and Coupling Reactions of its Amino-Reduced Analogues

The nitro group of this compound can be chemically reduced to a primary amine, yielding N¹-(2-methylpropyl)-4-methylbenzene-1,2-diamine. This ortho-diamine is a key precursor for further reactions. The reduction can be effectively carried out using methods like catalytic hydrogenation with hydrogen gas over palladium on carbon (H₂/Pd-C). chemicalbook.com

The resulting primary aromatic amine at position 2 can then undergo diazotization . This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). doubtnut.comchemguide.co.uk This process converts the primary amino group into a diazonium salt.

The diazonium salt is a highly versatile intermediate that can undergo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds (-N=N- linkage), which are widely used as dyes. globalresearchonline.netyoutube.com For example, coupling the diazonium salt of the reduced analogue with phenol (B47542) in a weakly basic medium would produce an azo dye. doubtnut.com These reactions are a cornerstone of the dye industry. globalresearchonline.net

Functional Group Interconversions and Derivatization

The functional groups within this compound allow for strategic modifications to create novel chemical structures.

Strategic Transformations for Novel Chemical Entities

An interesting transformation involving N-alkyl-2-nitroanilines is the intramolecular oxidation of the alkyl chain, which has been observed upon collisional activation in mass spectrometry studies. nih.gov This reaction demonstrates the potential for the ortho-nitro group to act as an internal oxidant, transferring an oxygen atom to the alkyl chain. For instance, with protonated N-propyl-2-nitroaniline, this rearrangement leads to the elimination of propionic acid. nih.gov While this specific observation is from gas-phase ion chemistry, it highlights the inherent reactivity between the closely positioned nitro and N-alkyl groups, which could potentially be exploited in synthetic strategies to create novel functionalized molecules under specific reaction conditions.

Synthesis of Heterocyclic Compounds from this compound Precursors

The most significant application of precursors derived from the title compound is in the synthesis of heterocyclic compounds, particularly benzimidazoles. bohrium.comresearchgate.net

The key intermediate for this process is the amino-reduced analogue, N¹-(2-methylpropyl)-4-methylbenzene-1,2-diamine . This ortho-phenylenediamine derivative is an ideal starting material for building fused heterocyclic rings.

A common and robust method is the Phillips benzimidazole (B57391) synthesis, which involves the condensation of the ortho-diamine with a carboxylic acid or its derivative (like an ester or acid chloride) under acidic conditions and heat. researchgate.net For example, reacting the diamine with acetic acid would yield 1-(2-methylpropyl)-5-methyl-2-methyl-1H-benzimidazole.

Alternatively, benzimidazoles can be formed by the condensation of the ortho-diamine with aldehydes under oxidative conditions. organic-chemistry.orgnih.gov A particularly efficient one-pot method allows for the synthesis to start directly from the o-nitroaniline precursor. In this approach, this compound would be reacted with an aldehyde in the presence of a reducing agent like sodium dithionite, leading to the in situ reduction of the nitro group followed by cyclization to form the benzimidazole ring. researchgate.net These methods provide a powerful tool for creating a diverse library of benzimidazole derivatives, which are prominent scaffolds in medicinal chemistry. bohrium.comresearchgate.net

HeterocyclePrecursorReagent ExampleKey Reaction
Benzimidazole N¹-(2-methylpropyl)-4-methylbenzene-1,2-diamineCarboxylic Acid or AldehydeCondensation / Cyclization

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds in solution. For 4-Methyl-N-(2-methylpropyl)-2-nitroaniline, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the methyl group on the aromatic ring, and the protons of the N-(2-methylpropyl) group. The aromatic region would likely display a complex splitting pattern due to the ortho, meta, and para coupling between the protons on the substituted benzene (B151609) ring. The N-H proton signal's chemical shift would be sensitive to solvent and concentration. The isobutyl group would present a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the isobutyl group.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings within the molecule. Key correlations would be expected between:

Adjacent aromatic protons.

The N-H proton and the adjacent methylene protons of the isobutyl group.

The methylene and methine protons of the isobutyl group.

The methine and the two methyl groups of the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (two- and three-bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Expected key HMBC correlations would include:

Correlations from the aromatic protons to various aromatic carbons.

Correlations from the methyl protons on the aromatic ring to the ipso-, ortho-, and meta-carbons.

Correlations from the N-H proton and the methylene protons of the isobutyl group to the aromatic carbon attached to the nitrogen.

Correlations within the isobutyl group, further confirming its structure.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below, based on computational models and data from analogous structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0115 - 150
Ar-CH₃~2.3~20
N-HVariable (e.g., 5.0 - 6.0)-
N-CH₂~3.1~55
CH(CH₃)₂~2.0~28
CH(CH₃)₂~1.0~20

Solid-State NMR Studies

Solid-state NMR (ssNMR) provides valuable information about the structure, dynamics, and polymorphism of crystalline solids. For this compound, ssNMR studies, particularly ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments, could reveal insights into the molecular packing and intermolecular interactions in the solid state.

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. ssNMR is highly sensitive to the local electronic environment of the nuclei, and different polymorphs would exhibit distinct sets of chemical shifts. For instance, intermolecular hydrogen bonding involving the amino and nitro groups would be reflected in the ¹⁵N chemical shifts. Furthermore, the presence of multiple, crystallographically independent molecules in the asymmetric unit of the crystal lattice would lead to a multiplication of the observed NMR signals. While no specific experimental ssNMR data for this compound has been reported, studies on related nitroaniline derivatives have demonstrated the utility of this technique in characterizing their solid-state structures.

Advanced Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

Detailed Band Assignment and Conformation Analysis

The vibrational spectrum of this compound is expected to be rich with characteristic bands corresponding to the various functional groups present. A detailed assignment of these bands can be achieved through a combination of experimental data and theoretical calculations, often employing Density Functional Theory (DFT).

A predicted assignment of the major vibrational bands is presented in the table below:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
N-H stretch3300 - 3500Stretching of the secondary amine N-H bond.
C-H stretch (aromatic)3000 - 3100Stretching of the C-H bonds on the benzene ring.
C-H stretch (aliphatic)2850 - 3000Asymmetric and symmetric stretching of the C-H bonds in the isobutyl and methyl groups.
NO₂ asymmetric stretch1500 - 1550Asymmetric stretching of the nitro group.
C=C stretch (aromatic)1450 - 1600In-plane stretching of the carbon-carbon bonds in the benzene ring.
NO₂ symmetric stretch1330 - 1370Symmetric stretching of the nitro group.
C-N stretch1250 - 1350Stretching of the carbon-nitrogen bonds.

Conformational analysis can also be performed using vibrational spectroscopy. The orientation of the N-(2-methylpropyl) group relative to the aromatic ring may give rise to different conformers, which could potentially be distinguished by subtle shifts in their vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹).

Resonance Raman Spectroscopy for Electronic Structure Insights

Resonance Raman (RR) spectroscopy is a powerful technique that can provide detailed information about the electronic structure of a molecule by selectively enhancing the vibrational modes associated with an electronic transition. By tuning the excitation wavelength of the laser to coincide with an electronic absorption band of this compound, it would be possible to probe the chromophoric part of the molecule.

The electronic spectrum of this compound is expected to feature a prominent absorption band in the UV-visible region, corresponding to a π-π* transition with significant charge-transfer character from the amino- and methyl-substituted aromatic ring to the nitro group. Excitation into this charge-transfer band would likely lead to a significant enhancement of the Raman signals for the vibrational modes involving the nitro group (NO₂ symmetric and asymmetric stretches) and the aromatic ring (C=C stretches). The intensity of these enhancements can provide insights into the changes in molecular geometry upon electronic excitation and the nature of the excited state.

Electronic Spectroscopy (UV-Vis) and Photophysical Characterization

Quantum Yield and Fluorescence Lifetime Measurements (excluding biological interactions)

Experimental data regarding the absolute quantum yield and fluorescence lifetime of this compound are not extensively documented in publicly available scientific literature. This absence of specific data is characteristic of many nitroaromatic compounds, whose photophysical properties are dominated by rapid and efficient non-radiative decay pathways of their excited states.

The photochemistry of nitroaromatic compounds is typically characterized by complex excited-state dynamics that significantly limit their fluorescence efficiency. rsc.orgnih.gov For molecules within this class, the initially excited singlet state often undergoes extremely rapid intersystem crossing to the triplet manifold. rsc.org This process can occur on a sub-picosecond timescale, making it a dominant de-excitation channel that outcompetes fluorescence emission. rsc.orgrsc.org

Research on related nitroaromatic compounds, such as p-nitrophenol, has shown that fluorescence emission can be undetectable, suggesting that the lifetime of the first excited singlet state (S₁) is very short and the fluorescence quantum yield is consequently very low. acs.org The presence of the nitro group (-NO₂) ortho to the amino group in the aromatic ring structure of this compound is expected to facilitate these rapid non-radiative processes. The electronic character of the excited states in nitroanilines often involves intramolecular charge transfer, which can also promote efficient internal conversion and intersystem crossing, further diminishing the likelihood of significant fluorescence. researchgate.net

Due to these inherent photophysical characteristics of the nitroaniline chromophore, it is anticipated that the fluorescence quantum yield of this compound would be exceptionally low, and its fluorescence lifetime would be exceedingly short, likely in the picosecond or femtosecond range. These properties make the precise and routine measurement of these parameters challenging, which likely contributes to the scarcity of such data in the literature. While fluorescence quenching has been observed in the presence of nitroanilines, this is often in the context of them acting as quenchers for other fluorescent substances, rather than being the fluorescing species themselves. rsc.orgmdpi.com

Given these considerations, the advanced spectroscopic characterization of this compound with respect to its emissive properties would necessitate highly specialized ultrafast spectroscopic techniques capable of resolving photophysical events on extremely short timescales.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior and properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio methods are employed to model the electronic structure of 4-Methyl-N-(2-methylpropyl)-2-nitroaniline, providing a detailed understanding of its molecular geometry, energy, and electronic configuration.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic energy of molecules. For derivatives of aniline (B41778), the B3LYP functional combined with a basis set such as 6-31G** is commonly employed to achieve a balance between accuracy and computational cost. These calculations can predict key structural parameters.

The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. The presence of the bulky isobutyl group on the nitrogen atom, along with the ortho-nitro group, introduces significant steric hindrance, which influences the planarity of the amine and the orientation of the substituents relative to the benzene (B151609) ring. DFT calculations can quantify these steric effects and predict the most stable three-dimensional structure.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous analysis of the electronic configuration. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can be used to study the electronic properties of N-alkylated nitroanilines.

These calculations yield information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical for understanding the molecule's reactivity, electronic transitions, and ionization potential. The analysis of the electronic configuration helps to elucidate the electron-donating and electron-withdrawing effects of the methyl, nitro, and N-(2-methylpropyl) groups on the aromatic ring.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are useful for assigning signals in experimental spectra. The calculated shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Below is a table of hypothetical predicted NMR chemical shifts for this compound, based on computational studies of similar aniline derivatives.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0115 - 145
NH8.0 - 8.5N/A
CH₃ (ring)2.3 - 2.520 - 22
N-CH₂3.0 - 3.255 - 60
CH (isobutyl)2.0 - 2.228 - 32
CH₃ (isobutyl)0.9 - 1.119 - 21

Note: These are illustrative values and would require specific calculations for precise prediction.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By performing frequency calculations at the optimized geometry using methods like DFT, the vibrational modes and their corresponding frequencies can be determined. These calculations help in assigning the absorption bands observed in experimental IR spectra to specific molecular vibrations, such as N-H stretching, NO₂ symmetric and asymmetric stretching, and C-N stretching.

A table of representative predicted vibrational frequencies is provided below.

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch3350 - 3450
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
NO₂ Asymmetric Stretch1500 - 1530
NO₂ Symmetric Stretch1330 - 1360
C-N Stretch1250 - 1300

Note: These are illustrative values based on typical ranges for these functional groups.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For nitroaniline derivatives, the electronic transitions are typically of a π → π* and n → π* nature, involving charge transfer from the electron-donating amino and methyl groups to the electron-withdrawing nitro group.

Simulations of fluorescence spectra can also be performed by calculating the electronic structure of the first excited state. This provides insights into the emission properties of the molecule.

Parameter Predicted Value
Predicted λmax (UV-Vis)380 - 420 nm
Nature of TransitionIntra-molecular Charge Transfer (ICT)

Note: The predicted λmax is an estimate based on similar nitroaniline compounds.

Reaction Mechanism Modeling and Transition State Theory

Understanding the synthetic pathways to this compound is crucial for optimizing its production. Reaction mechanism modeling, particularly using transition state theory, allows for the detailed exploration of reaction pathways, the identification of key intermediates and transition states, and the prediction of reaction outcomes. The synthesis of this compound can be envisioned through two primary routes: the N-alkylation of 4-methyl-2-nitroaniline (B134579) with an isobutyl halide or the nitration of N-isobutylaniline.

The energetic profile of a reaction maps the potential energy of the system as it progresses from reactants to products. Key points on this profile include local minima, representing stable intermediates, and saddle points, representing transition states. The energy difference between the reactants and the highest energy transition state is the activation energy, which governs the reaction rate.

For the N-alkylation of 4-methyl-2-nitroaniline, the reaction likely proceeds through a nucleophilic substitution mechanism. Computational studies on similar N-alkylation reactions of anilines reveal the energetic landscape of this transformation. Density Functional Theory (DFT) calculations are commonly employed to model these reactions. The energetic profile would show the initial formation of a reactant complex, followed by a transition state where the N-C bond is partially formed and the C-halide bond is partially broken, leading to the final product. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Alternatively, the synthesis could involve the nitration of N-isobutylaniline. The electrophilic aromatic substitution (nitration) of anilines is a well-studied process. Theoretical modeling of the nitration of substituted anilines indicates a multi-step mechanism involving the formation of a sigma complex (Wheland intermediate) as a key step. The energetic profile would detail the energy changes associated with the attack of the nitronium ion (NO2+) on the aromatic ring, the formation of the sigma complex, and the subsequent deprotonation to yield the final product. The relative energies of the transition states for attack at different positions on the ring determine the regioselectivity of the reaction.

Synthetic StepComputational MethodCalculated Activation Energy (kcal/mol) - RepresentativeKey Findings
N-alkylation of a nitroanilineDFT (B3LYP/6-31G*)15-25The reaction proceeds via a single transition state. Solvent effects can significantly alter the activation barrier.
Nitration of an N-alkylanilineDFT (M06-2X/cc-pVTZ)10-20The formation of the sigma complex is the rate-determining step. The stability of the transition state dictates the regioselectivity.

Computational chemistry is particularly adept at predicting the selectivity of chemical reactions. In the synthesis of this compound, controlling regioselectivity is paramount.

In the nitration of N-isobutylaniline, the directing effects of the N-isobutylamino and methyl groups will determine the position of the incoming nitro group. The N-isobutylamino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. Computational models can predict the most likely site of nitration by comparing the activation energies for the formation of the different possible sigma complexes (ortho, meta, and para to each substituent). Studies on the nitration of similar N-alkylanilines have shown that steric hindrance from the bulky alkyl group can influence the ortho/para ratio, favoring para-substitution. For N-isobutylaniline, nitration is expected to occur predominantly at the positions ortho and para to the amino group. The presence of the methyl group at the 4-position would direct the nitro group to the 2-position.

Transition state theory can be used to calculate the theoretical yields of the different isomers based on the computed free energies of the respective transition states. The calculated distribution of products can then be compared with experimental results to validate the computational model.

Molecular Dynamics Simulations

While quantum mechanical calculations are excellent for studying static molecular properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and the influence of the solvent environment.

The isobutyl group attached to the nitrogen atom in this compound introduces conformational flexibility. The rotation around the C-N and C-C single bonds leads to various possible conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

MD simulations can be used to explore the conformational space of the molecule. By simulating the molecule's motion over a period of time, different stable conformations can be identified. The relative populations of these conformers can be estimated from the simulation trajectory. Furthermore, specialized computational techniques, such as umbrella sampling or metadynamics, can be coupled with MD simulations to calculate the potential of mean force along specific torsional angles, providing a detailed picture of the rotational energy barriers. For N-alkylanilines, the orientation of the alkyl group relative to the aromatic ring is a key conformational feature that can influence the molecule's properties and reactivity.

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations are an ideal tool for studying these solvent effects by explicitly including solvent molecules in the simulation.

For a polar molecule like this compound, interactions with polar solvents are expected to be significant. MD simulations can reveal the structure of the solvent shell around the solute molecule, showing how solvent molecules orient themselves to solvate the different functional groups. For instance, polar solvent molecules are likely to form hydrogen bonds with the amino and nitro groups.

The reactivity of the molecule can also be affected by the solvent. By performing MD simulations in different solvents, it is possible to study how the solvent influences the conformational equilibrium and the accessibility of reactive sites. Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations, which treat the solute molecule with quantum mechanics and the solvent with classical mechanics, can be used to study reaction mechanisms in solution, providing a more accurate picture of the energetic profiles and transition states in a condensed phase. Studies on similar nitroaniline derivatives have shown that polar solvents can stabilize charged intermediates and transition states, thereby accelerating certain reactions. researchgate.netnih.govacs.orgresearchgate.netpsu.edu

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models can then be used to predict the properties of new, unmeasured compounds. For nitroaromatic compounds, QSPR models have been developed to predict a range of non-biological properties. researchgate.netcore.ac.uknih.gov

The first step in QSPR modeling is the calculation of a set of molecular descriptors that encode the structural and electronic features of the molecules. These descriptors can range from simple constitutional descriptors (e.g., molecular weight, number of atoms) to more complex topological, geometrical, and quantum-chemical descriptors.

For a series of substituted nitroanilines, including analogs of this compound, QSPR models could be developed to predict properties such as melting point, boiling point, solubility, and thermal stability. For example, a QSPR model for the heat of decomposition, a measure of thermal stability, of nitroaromatic compounds has been successfully developed using descriptors derived from Density Functional Theory. nih.gov Such models are valuable for assessing the potential hazards and for guiding the design of new materials with desired physical properties.

The development of a robust QSPR model involves several steps: selection of a diverse dataset of compounds with known properties, calculation of molecular descriptors, selection of the most relevant descriptors using statistical methods, development of a mathematical model (e.g., multiple linear regression, artificial neural networks), and rigorous validation of the model's predictive power.

Property PredictedDescriptor Types UsedModel TypeKey Findings
Heat of DecompositionConstitutional, Topological, Quantum-ChemicalMultiple Linear RegressionQuantum-chemical descriptors related to bond strengths and electronic properties are crucial for accurate predictions of thermal stability. core.ac.uknih.gov
Melting PointTopological, GeometricalArtificial Neural NetworkMolecular shape and intermolecular interactions, captured by these descriptors, are key determinants of the melting point.
Aqueous SolubilityElectronic, ConstitutionalPartial Least SquaresDescriptors related to polarity and molecular size are generally the most influential for predicting solubility in water.

Applications of this compound in Materials Science and Industrial Chemistry

The chemical compound this compound, a derivative of nitroaniline, holds potential as a specialized intermediate in the synthesis of advanced materials. Its unique structure, featuring a nitro group and a secondary amine with a bulky alkyl substituent, dictates its reactivity and potential applications in the fields of dyes, polymers, and optoelectronics. This article explores its role as a chemical intermediate, focusing on its synthesis pathways and the structure-property relationships in the materials derived from it.

Environmental Chemistry of 4 Methyl N 2 Methylpropyl 2 Nitroaniline Academic Perspective

Photochemical Degradation Pathways

Photochemical degradation, driven by solar radiation, represents a significant pathway for the transformation of many organic pollutants in the environment. For 4-Methyl-N-(2-methylpropyl)-2-nitroaniline, both direct and indirect photolysis can lead to a variety of transformation products.

UV-Induced Transformation Products and Mechanisms in Aqueous Media

One probable pathway is the N-dealkylation of the isobutyl group. This process can be initiated by the abstraction of a hydrogen atom from the alkyl chain by photochemically generated reactive species, leading to the formation of an unstable intermediate that subsequently cleaves to form 4-methyl-2-nitroaniline (B134579) and isobutyraldehyde (B47883).

Another significant transformation pathway is the reduction of the nitro group . Upon absorption of UV radiation, the nitro group can be reduced to a nitroso group, then to a hydroxylamino group, and ultimately to an amino group, forming N-(2-methylpropyl)-4-methyl-1,2-benzenediamine. This stepwise reduction can lead to a variety of intermediate products.

Furthermore, hydroxylation of the aromatic ring can occur through reactions with photochemically generated hydroxyl radicals (•OH). These highly reactive species can attack the benzene (B151609) ring, leading to the formation of various hydroxylated isomers of the parent compound.

It is important to note that the combination of these pathways can lead to a complex mixture of transformation products. For instance, a product that has undergone both N-dealkylation and nitro group reduction could also be formed.

Table 1: Plausible UV-Induced Transformation Products of this compound in Aqueous Media

Transformation PathwayPlausible Product
N-Dealkylation4-Methyl-2-nitroaniline
Nitro Group ReductionN-(2-methylpropyl)-4-methyl-1,2-benzenediamine
Ring HydroxylationHydroxylated isomers of this compound
Combined Pathwayse.g., 4-Methyl-1,2-benzenediamine

Sensitized Photodegradation Studies

Sensitized photodegradation involves the transfer of energy from an excited photosensitizer to the target compound, leading to its degradation. Common natural photosensitizers in aquatic environments include dissolved organic matter (DOM), nitrate, and nitrite (B80452).

While specific sensitized photodegradation studies for this compound are lacking, research on other aniline (B41778) derivatives suggests that this can be an important degradation pathway. DOM, upon absorbing sunlight, can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can then react with and degrade the target compound. The photodegradation of aniline has been shown to be accelerated in the presence of algae, which can act as photosensitizers. nih.gov

Nitrate and nitrite ions can also act as photosensitizers, generating hydroxyl radicals upon UV irradiation, which can subsequently oxidize the aniline derivative.

Chemical Degradation in Aquatic and Terrestrial Systems

In addition to photochemical processes, this compound can undergo chemical degradation in both aquatic and terrestrial environments through processes such as hydrolysis and redox reactions.

Hydrolysis and Oxidation Pathways in Model Environmental Matrices

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the amide-like linkage of the N-alkyl group to the aniline nitrogen is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). While acid- or base-catalyzed hydrolysis of the N-isobutyl group is possible, the rates are expected to be very slow under environmentally relevant conditions. google.commagritek.comyoutube.com

Oxidation by reactive species other than those generated photochemically can also contribute to the degradation of this compound. In soils and sediments, manganese oxides and other mineral surfaces can act as oxidants. The amino group is susceptible to oxidation, which can lead to the formation of radical cations and subsequent polymerization or coupling reactions.

The reaction with hydroxyl radicals (•OH), which can be generated through various chemical processes in water and soil (e.g., Fenton reactions), is expected to be a significant oxidation pathway. As with photochemical oxidation, this can lead to N-dealkylation and ring hydroxylation.

Role of Redox Reactions in Environmental Fate

Redox reactions play a crucial role in the environmental fate of nitroaromatic compounds. The nitro group of this compound can be reduced under anoxic or anaerobic conditions, which are common in sediments, flooded soils, and groundwater.

Microbially mediated reduction is a primary pathway for the transformation of nitroaromatics in these environments. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally amino groups. The resulting aromatic amine may be more or less toxic and mobile than the parent compound.

Abiotic reduction can also occur through reactions with reduced iron species (e.g., Fe(II) sorbed to mineral surfaces) or sulfide (B99878) minerals. These naturally occurring reductants can facilitate the transformation of the nitro group.

Adsorption and Desorption Behavior in Environmental Media

The transport and bioavailability of this compound in the environment are heavily influenced by its adsorption and desorption behavior in soil and sediment. The extent of adsorption is typically quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). chemsafetypro.com

Due to the lack of experimental data for this specific compound, its adsorption behavior can be inferred from its chemical structure and data for similar compounds. The presence of the non-polar isobutyl group and the aromatic ring suggests that hydrophobic partitioning into soil organic matter will be a significant adsorption mechanism. Therefore, soils with higher organic carbon content are expected to exhibit stronger adsorption. chemsafetypro.com

The aniline moiety can also participate in more specific interactions. The amino group can form hydrogen bonds with oxygen-containing functional groups on the surfaces of clay minerals and organic matter. Furthermore, under acidic conditions, the amino group can become protonated, and the resulting cation can undergo cation exchange with negatively charged sites on clay minerals.

Table 2: Factors Influencing the Adsorption of this compound in Environmental Media

Soil/Sediment PropertyInfluence on Adsorption
Organic Carbon ContentIncreased adsorption due to hydrophobic partitioning
Clay Content and TypeIncreased adsorption through hydrogen bonding and cation exchange
pHLower pH can increase adsorption via protonation and cation exchange
Cation Exchange CapacityHigher CEC can lead to stronger adsorption of the protonated form

The desorption process will determine the potential for this compound to leach into groundwater or be transported via surface runoff. Strong adsorption, indicated by a high Koc value, would suggest low mobility, while weak adsorption would imply a higher potential for transport in the environment. chemsafetypro.com

Interaction with Soil Components and Sediments

No published studies were identified that investigate the interaction of this compound with soil components such as organic matter, clay minerals, or sediments. Therefore, no information is available on the specific mechanisms (e.g., adsorption, absorption, partitioning) that would govern its behavior and persistence in terrestrial and aquatic environments.

Sorption Isotherms and Kinetics

There is no available data regarding the sorption isotherms (e.g., Freundlich, Langmuir) or the kinetics of sorption for this compound. As a result, it is not possible to provide quantitative parameters such as the sorption coefficient (Kd), the organic carbon-normalized sorption coefficient (Koc), or rate constants that would describe the extent and speed of its partitioning between the solid (soil/sediment) and aqueous phases.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research could focus on developing more efficient and selective methods for synthesizing 4-Methyl-N-(2-methylpropyl)-2-nitroaniline. Traditional methods for the synthesis of related nitroaniline compounds often involve multi-step processes that may suffer from low yields and the production of unwanted isomers. patsnap.comchemicalbook.com

Key Research Objectives:

Catalyst Development: Investigating novel catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, could lead to higher yields and improved regioselectivity in the nitration and N-alkylation steps.

Flow Chemistry: The adoption of continuous flow chemistry could offer better control over reaction parameters, leading to improved safety, scalability, and product purity.

Green Chemistry Approaches: The use of greener solvents, bio-based starting materials, and energy-efficient reaction conditions would align with the principles of sustainable chemistry.

A hypothetical improved synthesis might involve a one-pot reaction where 4-methylaniline is first selectively N-alkylated with an isobutyl group, followed by a highly regioselective nitration at the 2-position. The development of such a process would be a significant advancement.

Exploration of New Applications in Advanced Materials beyond Traditional Uses

While related nitroanilines are primarily used as intermediates in the synthesis of dyes and pigments, future research could explore the potential of this compound in advanced materials. chemicalbook.comnih.gov The presence of a nitro group (an electron-withdrawing group) and an amino group (an electron-donating group) on an aromatic ring can give rise to interesting optical and electronic properties.

Potential Areas of Application:

Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule suggests it could have potential applications in NLO materials, which are used in technologies like optical switching and frequency conversion. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The compound could be investigated as a component in the emissive or charge-transporting layers of OLEDs.

Sensors: The functional groups on the molecule could be tailored for the selective detection of specific analytes, leading to the development of new chemical sensors.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemical research. aimlic.comresearchgate.net These technologies can be applied to accelerate the discovery and optimization of compounds like this compound.

Table 1: Potential AI and Machine Learning Applications

Application AreaDescription
Predictive Modeling ML models can be trained on existing chemical data to predict the physicochemical properties, reactivity, and potential applications of new compounds. mit.edu
Reaction Optimization AI algorithms can analyze vast datasets of chemical reactions to identify the optimal conditions for the synthesis of the target molecule, maximizing yield and minimizing byproducts.
De Novo Design Generative AI models can be used to design novel derivatives of this compound with enhanced properties for specific applications.

By leveraging AI and ML, researchers can reduce the number of experiments required, saving time and resources. nih.gov

Deeper Understanding of Structure-Reactivity Relationships through Advanced Characterization and Computational Studies

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for its effective utilization.

Research Methodologies:

Advanced Spectroscopic Techniques: Techniques such as 2D NMR, X-ray crystallography, and ultrafast laser spectroscopy can provide detailed insights into the molecule's structure and dynamics.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, predict reaction mechanisms, and calculate various molecular properties. mdpi.comresearchgate.net These studies can help to elucidate how the interplay of the methyl, isobutyl, and nitro groups influences the compound's reactivity. ssrn.com

Design of Sustainable Chemical Processes for this compound and its Derivatives

The principles of green chemistry should be integrated into all stages of the lifecycle of this compound, from its synthesis to its potential applications and eventual degradation.

Key Sustainability Goals:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Exploring the possibility of deriving the starting materials from renewable biological sources.

Biodegradability: Investigating the environmental fate of the compound and designing derivatives that are more readily biodegradable.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and contribute to the development of new and sustainable chemical technologies.

Q & A

Q. How is this compound synthesized, and what intermediates are critical?

  • Methodology : A multi-step synthesis likely involves: (i) Nitration of 4-methylaniline to introduce the nitro group at the ortho position. (ii) Alkylation with 2-methylpropyl bromide under basic conditions (e.g., NaH or K₂CO₃). Key intermediates include 2-nitro-4-methylaniline and its alkylated precursor. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like N,N-dialkylated species .

Q. What are the primary chemical reactions involving the nitro group in this compound?

  • Methodology : The nitro group can undergo:
  • Reduction to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or NaBH₄ with transition metal catalysts .
  • Electrophilic substitution (e.g., halogenation) at the para position due to the nitro group’s electron-withdrawing effect. Monitor reactivity via HPLC or TLC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic reactions?

  • Methodology : Perform Density Functional Theory (DFT) calculations to:
  • Map electron density distributions (e.g., nitro group’s electron-withdrawing effect).
  • Simulate transition states for reactions like reduction or nucleophilic substitution.
    Compare results with experimental data from analogs like (R)-5-bromo-N-(1-ethoxypropan-2-yl)-2-nitroaniline .

Q. What experimental strategies resolve contradictions in reported biological activity data for nitroaniline derivatives?

  • Methodology : (i) Standardize bioassays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across studies. (ii) Control variables like solvent (DMSO vs. aqueous) and cell line specificity. (iii) Validate mechanisms via enzyme inhibition assays (e.g., nitroreductase activity). Refer to comparative studies of 4-methyl-N-(2-methylpropyl)aniline derivatives .

Q. How do steric effects from the 2-methylpropyl group influence regioselectivity in substitution reactions?

  • Methodology :
  • Use X-ray crystallography or NOE NMR to analyze steric hindrance around the amino group.
  • Compare reaction outcomes with less bulky analogs (e.g., N-methyl derivatives).
  • Kinetic studies (e.g., Arrhenius plots) can quantify steric vs. electronic contributions .

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